molecular formula C10H12Br2N2 B2935815 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide CAS No. 1803586-89-1

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide

Cat. No.: B2935815
CAS No.: 1803586-89-1
M. Wt: 320.028
InChI Key: LYISKFCNCGCDJJ-UHFFFAOYSA-N
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Description

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a chemical compound with the molecular formula C10H11BrN2·HBr. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position of the imidazo[1,2-a]pyridine scaffold.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or proteins that can be covalently modified.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been synthesized for the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition .

Biochemical Pathways

Given its potential role as a covalent inhibitor , it may affect pathways involving the protein or enzyme it targets, leading to downstream effects on cellular processes.

Result of Action

As a potential covalent inhibitor , it could irreversibly inhibit its target protein or enzyme, leading to alterations in cellular processes.

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, although the specific interactions of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide are not yet fully characterized.

Cellular Effects

Related compounds have shown activity against various cell lines . The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate bromoacetone derivative under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically involve the use of a strong acid such as hydrobromic acid to facilitate the formation of the hydrobromide salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISKFCNCGCDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN2C=CC(=CC2=N1)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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